molecular formula C17H17NO2 B12703594 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane CAS No. 84509-32-0

5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane

Cat. No.: B12703594
CAS No.: 84509-32-0
M. Wt: 267.32 g/mol
InChI Key: DGOZPLJIASSIKR-UHFFFAOYSA-N
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Description

The compound 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane features a bicyclic scaffold with a 6,8-dioxa-3-azabicyclo[3.2.1]octane core. This scaffold is recognized for its structural mimicry of dipeptides, making it valuable in peptidomimetic drug design .

Properties

CAS No.

84509-32-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

5-(4-phenylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C17H17NO2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17/h1-9,16,18H,10-12H2

InChI Key

DGOZPLJIASSIKR-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Scientific Research Applications

5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit macrophage metalloelastase, an enzyme involved in tissue remodeling and inflammation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives of the 6,8-dioxa-3-azabicyclo[3.2.1]octane core and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane 5-(1,1'-Biphenyl)-4-yl C₁₈H₁₉NO₂ 281.35 (estimated) Peptidomimetic scaffold; aromatic interactions
5-Methyl-3-[(4-methylphenyl)sulfonyl]-6,8-dioxa-3-azabicyclo[3.2.1]octane 5-Methyl, 3-(4-methylphenyl)sulfonyl C₁₃H₁₇NO₄S 283.34 Sulfonamide functionality; potential enzyme inhibition
5-(4-Cyclohexylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane hydrochloride 5-(4-Cyclohexylphenyl) C₁₈H₂₄ClNO₂ 333.84 (estimated) Enhanced lipophilicity; hydrochloride salt improves solubility
Proline-mimetic derivative Amino acid-based substituents Variable ~250–350 Enzyme inhibition (e.g., Sap2 in Candida albicans)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Dithia-aza system, methoxyphenyl C₁₇H₁₆N₂O₂S₂ 368.45 Altered electronic properties; antimicrobial potential

Key Differences and Implications

Substituent Effects on Physicochemical Properties

  • Biphenyl vs. Cyclohexylphenyl : The biphenyl group in the target compound enhances π-π stacking and rigidity compared to the cyclohexylphenyl group, which increases lipophilicity and membrane permeability .
  • Sulfonyl vs. Biphenyl : The sulfonyl group in 5-Methyl-3-[(4-methylphenyl)sulfonyl]-...octane introduces hydrogen-bonding capacity and acidity, favoring interactions with polar enzyme active sites .

Biological Activity The biphenyl derivative may target aromatic-rich binding pockets (e.g., kinases or GPCRs), whereas the proline-mimetic derivative with amino acid-like substituents shows promise in aspartic protease inhibition (e.g., Sap2 in Candida albicans) .

Synthetic Accessibility

  • Biphenyl derivatives often require transition-metal catalysis for cross-coupling, whereas cyclohexylphenyl groups may involve hydrogenation steps (e.g., Ru/C or Ni-catalyzed reduction of biphenyl precursors) .

Biological Activity

5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane, commonly referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and recent research findings.

Chemical Structure and Properties

The molecular formula of 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane is C17H17NO2C_{17}H_{17}NO_2. The structure features a bicyclic system that incorporates both nitrogen and oxygen heteroatoms, contributing to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that bicyclic compounds can inhibit bacterial growth through mechanisms involving β-lactamase inhibition, which is critical in combating antibiotic resistance .
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects through modulation of specific signaling pathways involved in cell proliferation and apoptosis .

The mechanisms through which 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes associated with cancer cell metabolism and survival.
  • Interaction with Receptors : It may interact with cellular receptors that mediate growth factor signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies have shown that derivatives of this compound exhibit significant activity against various strains of bacteria, including resistant strains . For example, certain modifications to the bicyclic structure improved potency against KPC-2 carbapenemase.
  • Anticancer Studies :
    • A study highlighted the compound's ability to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways . The findings suggest that further optimization could lead to more effective anticancer agents.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of β-lactamases

Future Directions

Ongoing research is focused on optimizing the structure of 5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane to enhance its biological activity and reduce potential toxicity. This includes:

  • Structural Modifications : Exploring various substitutions on the bicyclic framework to improve selectivity and potency.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.

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